

AZD-7295: A Technical Overview of a Direct-Acting Antiviral Targeting HCV NS5A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD-7295

Cat. No.: B605774

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

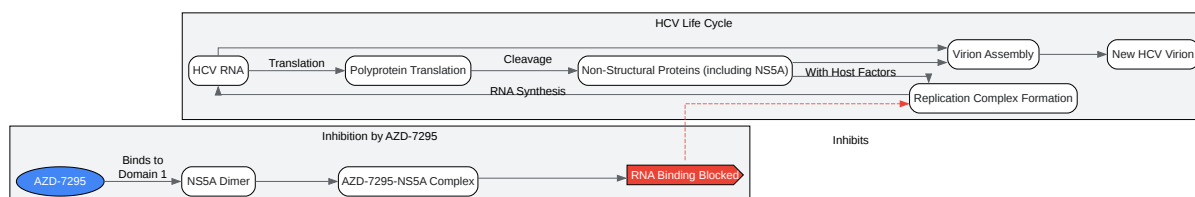
Introduction

AZD-7295 is a potent, direct-acting antiviral (DAA) agent investigated for the treatment of Hepatitis C Virus (HCV) infection. It belongs to the class of NS5A inhibitors, which represent a significant advancement in HCV therapeutics by targeting a non-structural viral protein essential for replication and assembly.^[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **AZD-7295**, with a focus on its mechanism of action, antiviral activity, pharmacokinetics, and safety profile.

Mechanism of Action

AZD-7295 exerts its antiviral effect by specifically targeting the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.^{[2][3]} **AZD-7295** binds directly to domain 1 of the NS5A protein.^[4] This binding event is believed to induce a conformational change in the NS5A dimer, which in turn prevents the binding of viral RNA to the protein.^{[4][5]} The inhibition of the NS5A-RNA interaction is a critical step in disrupting the HCV life cycle, ultimately leading to the suppression of viral replication.^[4]

The following diagram illustrates the proposed mechanism of action for **AZD-7295**.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **AZD-7295**.

Preclinical Antiviral Activity

The primary method for evaluating the in vitro potency of NS5A inhibitors like **AZD-7295** is the HCV replicon assay. This cell-based system utilizes human hepatoma cells (Huh-7) that contain a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. The replicon often includes a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Antiviral Potency

AZD-7295 has demonstrated potent activity against the HCV genotype 1b (GT-1b) replicon.[6]

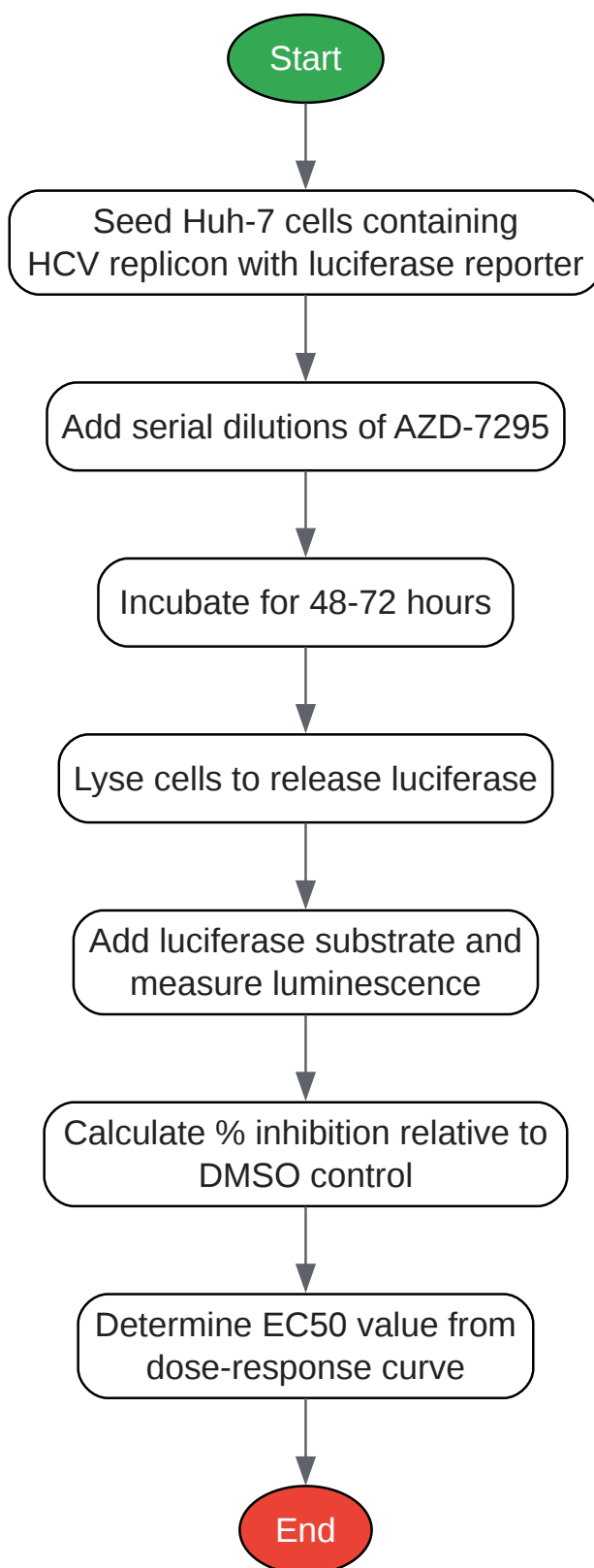
Parameter	Value	Assay System
EC50	7 nM	HCV Genotype 1b Replicon

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Note: Specific IC₅₀ (50% inhibitory concentration against a specific enzyme) and CC₅₀ (50% cytotoxic concentration) values for **AZD-7295** are not publicly available, which prevents the calculation of the selectivity index ($SI = CC_{50}/EC_{50}$).

Experimental Protocol: HCV Replicon Assay (General Methodology)

The following provides a generalized workflow for determining the EC₅₀ of an NS5A inhibitor using a luciferase-based HCV replicon assay.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for an HCV replicon assay.

Clinical Development Program

AZD-7295 underwent several Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. An overview of the publicly available information on these trials is presented below.

Trial Identifier	Phase	Status	Population	Primary Objectives
D1820C00001	1	Completed	Healthy Male Japanese Subjects	Safety, Tolerability, Pharmacokinetics
NCT01097408	1	Completed	Healthy Volunteers	Pharmacokinetics, Safety, Tolerability
NCT00906256	1	Completed	Healthy Subjects	Pharmacokinetics, Effect of Food, Safety, Tolerability
NCT00781976	1	Completed	HCV Carriers	Antiviral Activity

Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study (D1820C00001) in healthy male Japanese subjects investigated single ascending doses (SAD) and multiple ascending doses (MAD) of **AZD-7295**.

Dosing Regimens:

- SAD: Single oral doses of 90 mg, 270 mg, 500 mg, and 700 mg.
- MAD: 233 mg administered three times daily.

Key Findings:

- Exposure to **AZD-7295**, as measured by AUC (Area Under the Curve) and Cmax (Maximum Concentration), increased in a dose-proportional manner.
- Steady-state plasma concentrations were reached by Day 4 of multiple dosing.

Note: Detailed pharmacokinetic parameters such as mean Cmax, AUC, Tmax, and half-life for each dose cohort are not publicly available in a tabulated format.

Safety and Tolerability

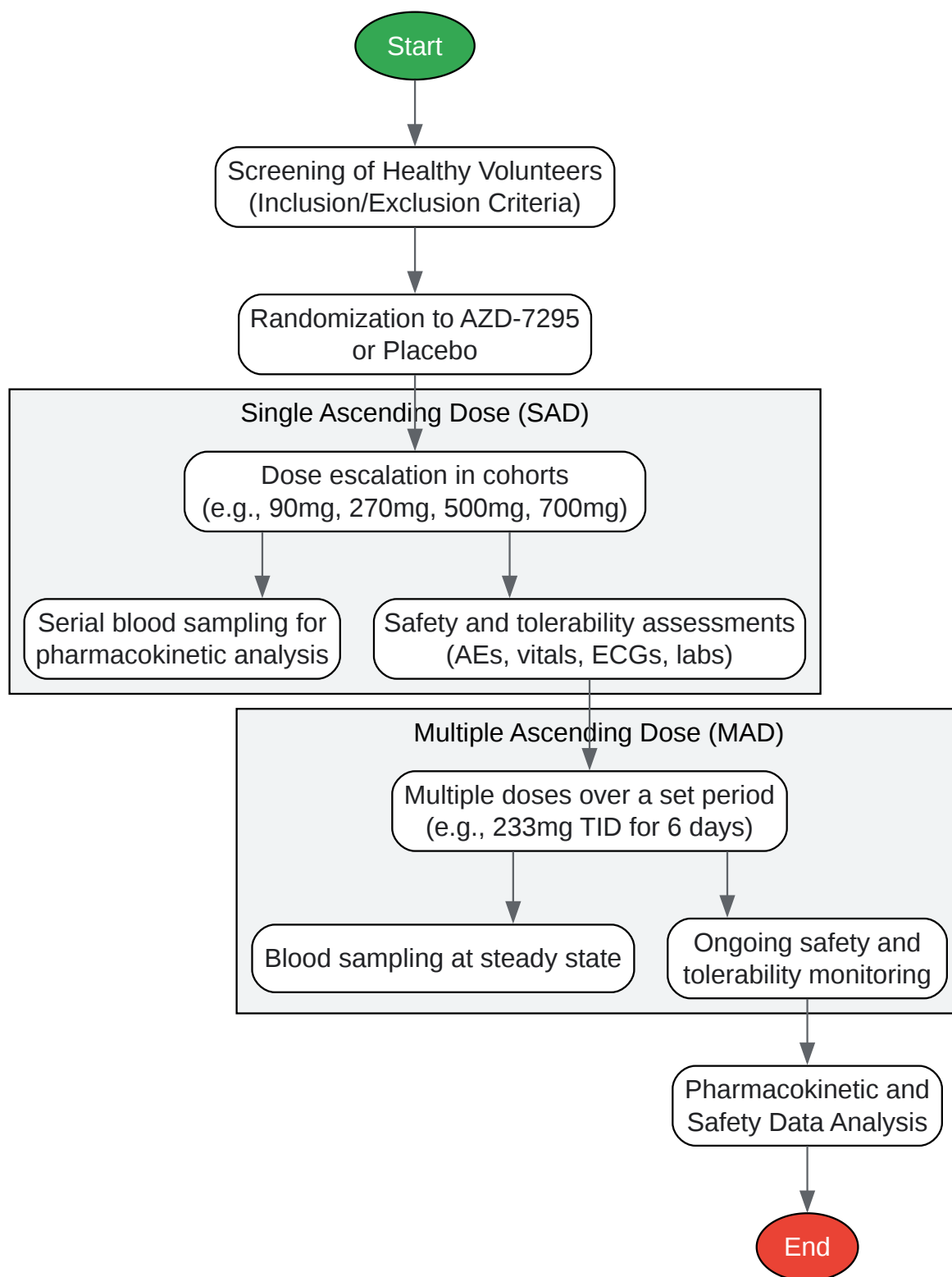
In the D1820C00001 study, **AZD-7295** was generally well-tolerated.

Adverse Event Summary (Study D1820C00001)	Single Ascending Dose (SAD) Part	Multiple Ascending Dose (MAD) Part
Total Adverse Events (AEs)	9 AEs in 6 subjects	4 AEs in 3 subjects
Most Common AEs in AZD-7295 Group	Nausea (20.8% of subjects)	Headache (25.0% of subjects)
Severity of AEs	All reported as mild	All reported as mild

Note: A more detailed breakdown of adverse events by dose and frequency is not publicly available.

Experimental Protocol: Phase 1 SAD/MAD Trial (General Methodology)

The following diagram outlines a typical workflow for a Phase 1 single and multiple ascending dose clinical trial.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Phase 1 SAD/MAD clinical trial.

Resistance

As with other direct-acting antivirals, the potential for the development of resistance is a key consideration for NS5A inhibitors. Resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of the virus to these drugs. For the class of NS5A inhibitors, common RASs have been identified at amino acid positions such as L31 and Y93.[4] These mutations can decrease the binding affinity of the inhibitor to the NS5A protein, thereby diminishing its antiviral effect.[4] Specific resistance data for **AZD-7295** is not extensively detailed in the public domain.

Summary and Conclusion

AZD-7295 is a potent inhibitor of the HCV NS5A protein, demonstrating low nanomolar activity against genotype 1b replicons in vitro. Its mechanism of action involves the direct binding to domain 1 of NS5A, which interferes with viral RNA binding and disrupts the HCV life cycle. Phase 1 clinical trials in healthy volunteers indicated that **AZD-7295** has a dose-proportional pharmacokinetic profile and was generally well-tolerated at the doses studied.

Despite its promising early-stage profile, the clinical development of **AZD-7295** was discontinued. The information presented in this guide is based on the publicly available data. A complete understanding of the compound's properties would require access to the full clinical study reports and more extensive preclinical data, which are not currently in the public domain. This technical summary provides a foundation for researchers and scientists interested in the development of NS5A inhibitors and the broader field of direct-acting antivirals for HCV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [AZD-7295: A Technical Overview of a Direct-Acting Antiviral Targeting HCV NS5A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605774#azd-7295-as-a-direct-acting-antiviral]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com